An In-depth Technical Guide to 3-Ethylisoxazol-5-amine: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 3-Ethylisoxazol-5-amine: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role as a cornerstone in the design of novel bioactive molecules. Isoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses on a specific, valuable derivative: 3-Ethylisoxazol-5-amine (CAS No. 77479-49-3), a key intermediate for the synthesis of more complex molecular architectures.
Part 1: Core Chemical and Structural Properties
3-Ethylisoxazol-5-amine is a distinct organic compound featuring an ethyl group at the 3-position and an amine group at the 5-position of the isoxazole ring. This specific arrangement of substituents dictates its reactivity and utility as a synthetic precursor.
Structural and Physical Data
A summary of the key quantitative data for 3-Ethylisoxazol-5-amine is presented below. This information is critical for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| CAS Number | 77479-49-3 | [2][3][4][5] |
| Molecular Formula | C₅H₈N₂O | [2][3][4] |
| Molecular Weight | 112.13 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow crystalline solid | - |
| Boiling Point | 243°C at 760 mmHg | [4] |
| Storage | Room temperature, in a cool, dry place under an inert atmosphere, protected from light. | [1][4] |
Chemical Structure Diagram
The structural formula of 3-Ethylisoxazol-5-amine is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: Chemical structure of 3-Ethylisoxazol-5-amine.
Part 2: Spectroscopic Characterization
While experimentally derived spectra for 3-Ethylisoxazol-5-amine are not widely available in public databases, its characteristic spectral features can be reliably predicted based on the known properties of the isoxazole ring, primary amines, and ethyl groups. For reference, the publicly available spectral data for the close structural analog, 5-Amino-3-methylisoxazole (CAS 14678-02-5), provides a strong basis for these predictions.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the isoxazole ring proton, and the amine protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (Ethyl) | ~1.2 | Triplet | 3H | Standard aliphatic methyl group coupled to an adjacent methylene group. |
| -CH₂- (Ethyl) | ~2.6 | Quartet | 2H | Methylene group adjacent to the electron-withdrawing isoxazole ring, coupled to the methyl group. |
| -NH₂ (Amine) | 4.0 - 5.5 | Broad Singlet | 2H | Amine protons are typically broad and their shift is concentration-dependent. Exchangeable with D₂O. |
| C4-H (Isoxazole) | ~5.4 | Singlet | 1H | The lone proton on the heterocyclic ring, appearing as a singlet. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the five unique carbon environments in the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₃ (Ethyl) | ~12 | Typical upfield signal for an aliphatic methyl carbon. |
| -C H₂- (Ethyl) | ~25 | Aliphatic methylene carbon attached to the isoxazole ring. |
| C 4 (Isoxazole) | ~95 | The C-H carbon of the isoxazole ring, typically found in this region. |
| C 3 (Isoxazole) | ~160 | Carbon at the 3-position, bonded to the ethyl group and the ring nitrogen. |
| C 5 (Isoxazole) | ~170 | Carbon at the 5-position, bonded to the exocyclic amine, deshielded by both ring heteroatoms. |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Asymmetric & Symmetric Stretch (two bands expected for a primary amine) |
| C-H (Alkyl) | 2850 - 3000 | Stretch |
| C=N (Isoxazole) | 1620 - 1680 | Stretch |
| N-H (Amine) | 1580 - 1650 | Bend (Scissoring) |
| C-N (Amine) | 1250 - 1350 | Stretch |
| C-O-N (Isoxazole) | ~1420 | Ring Stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Expected m/z | Notes |
| [M]⁺ | 112 | Molecular ion peak. As it contains an even number of nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule. |
| [M-CH₃]⁺ | 97 | Loss of a methyl radical from the ethyl group. |
| [M-C₂H₅]⁺ | 83 | Loss of an ethyl radical, a common fragmentation pathway. |
Part 3: Synthesis Protocol
The synthesis of 5-aminoisoxazoles is well-documented, typically involving the reaction of a β-ketonitrile or a related precursor with hydroxylamine. The regioselectivity (i.e., formation of the 3-amino vs. 5-amino isomer) is critically dependent on reaction conditions, particularly pH. To favor the 5-amino isomer, the reaction is generally conducted under basic conditions, which promotes the initial attack of hydroxylamine at the ketone/carbonyl carbon.
Proposed Synthetic Pathway
A reliable method for preparing 3-Ethylisoxazol-5-amine involves the base-mediated condensation and cyclization of 3-oxopentanenitrile with hydroxylamine.
Caption: General workflow for the synthesis of 3-Ethylisoxazol-5-amine.
Detailed Experimental Protocol
Objective: To synthesize 3-Ethylisoxazol-5-amine via condensation and cyclization.
Materials:
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3-Oxopentanenitrile
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
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Ethanol
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Water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.
Procedure:
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Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water.
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Base Addition: To the stirred hydroxylamine solution, slowly add sodium bicarbonate (1.2 equivalents) in portions. Effervescence (CO₂ evolution) will occur. Stir until the gas evolution ceases, indicating the formation of free hydroxylamine.
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Addition of Reactants: Add ethanol to the flask to create a co-solvent system. To this solution, add 3-oxopentanenitrile (1.0 equivalent).
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Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Causality Insight: Heating under basic conditions favors the nucleophilic attack of hydroxylamine on the more electrophilic ketone carbon over the nitrile carbon, leading to the desired 5-aminoisoxazole regioisomer.
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-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude 3-Ethylisoxazol-5-amine can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a crystalline solid.
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Self-Validating System: The purity of the final product must be validated by melting point analysis and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity against the predicted data.
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Part 4: Applications in Drug Discovery and Organic Synthesis
While specific biological activity data for 3-Ethylisoxazol-5-amine is not extensively published, its value lies in its role as a versatile synthetic intermediate. The isoxazole core is present in numerous approved drugs, making its derivatives, such as the title compound, highly sought-after building blocks.
Role as a Pharmaceutical Building Block
The primary amine group on 3-Ethylisoxazol-5-amine serves as a crucial synthetic handle. It can readily participate in a wide range of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of larger, more complex molecules.
Caption: Synthetic utility of 3-Ethylisoxazol-5-amine in developing diverse molecular scaffolds.
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Amide Synthesis: The amine can be acylated with various carboxylic acids, acid chlorides, or anhydrides to form amides. This is a common strategy for linking the isoxazole core to other pharmacophores.
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Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many antibacterial drugs (e.g., sulfamethoxazole, which contains an isoxazole ring).
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N-Alkylation: The amine can be alkylated to introduce different alkyl or aryl groups, modifying the compound's steric and electronic properties.
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Precursor to Fused Heterocycles: The amine functionality can be used as a key component in cyclization reactions to build fused heterocyclic systems, such as isoxazolopyrimidines, which are also of interest in medicinal chemistry.
The broad spectrum of biological activities demonstrated by various isoxazole derivatives suggests that compounds derived from 3-Ethylisoxazol-5-amine could be explored for applications as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2][3] Its role as a foundational piece in combinatorial chemistry libraries allows for the rapid generation of novel compounds for high-throughput screening campaigns in drug discovery.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Ethylisoxazol-5-amine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link][1][2][3]
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MySkinRecipes. (n.d.). 3-Ethylisoxazol-5-amine. MySkinRecipes. [Link][4]
-
NIST. (n.d.). 5-Amino-3-methylisoxazole. NIST Chemistry WebBook. [Link]
